molecular formula C13H15NO B8184852 Cyclopent-3-enecarboxylic acid benzylamide

Cyclopent-3-enecarboxylic acid benzylamide

Cat. No.: B8184852
M. Wt: 201.26 g/mol
InChI Key: FPXIZPKIIJPPNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopent-3-enecarboxylic acid benzylamide is a synthetic organic compound characterized by a cyclopentene ring substituted with a carboxylic acid group at the 3-position and a benzylamide moiety. Its molecular formula is C₁₃H₁₃NO₂, and it is commonly utilized as a pharmaceutical intermediate or research chemical due to its structural versatility . The compound is synthesized via amidation reactions, as exemplified by methods involving coupling agents like trimethylacetyl chloride and tertiary amines such as triethylamine (Et₃N) in dichloromethane (DCM) . Its CAS registry number, 7686-77-3, confirms its identity among international databases .

Properties

IUPAC Name

N-benzylcyclopent-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c15-13(12-8-4-5-9-12)14-10-11-6-2-1-3-7-11/h1-7,12H,8-10H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPXIZPKIIJPPNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC1C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of Cyclopent-3-enecarbonyl Chloride

Cyclopent-3-enecarboxylic acid (CAS 7686-77-3) is treated with thionyl chloride (SOCl₂) under anhydrous conditions. The reaction proceeds via nucleophilic acyl substitution, where SOCl₂ activates the carboxylic acid, releasing HCl and SO₂ gas. Typical conditions include refluxing in dichloromethane (DCM) at 40–50°C for 2–4 hours. Excess SOCl₂ ensures complete conversion, evidenced by the cessation of gas evolution. The resulting acyl chloride is isolated by solvent evaporation under reduced pressure, yielding a pale-yellow liquid.

Amidation with Benzylamine

The acyl chloride is reacted with benzylamine in the presence of a non-nucleophilic base, such as triethylamine (Et₃N), to scavenge HCl. A stoichiometric ratio of 1:1.2 (acyl chloride:benzylamine) in DCM at 0°C to room temperature ensures high conversion. The reaction typically completes within 1–2 hours, forming the amide via a two-step mechanism: initial attack by the amine lone pair on the electrophilic carbonyl carbon, followed by deprotonation.

Representative Procedure :

  • Dissolve cyclopent-3-enecarboxylic acid (5.0 g, 44.6 mmol) in DCM (50 mL).

  • Add SOCl₂ (5.3 mL, 73.2 mmol) dropwise under nitrogen. Reflux for 3 hours.

  • Remove solvents under vacuum to obtain cyclopent-3-enecarbonyl chloride.

  • Dissolve the chloride in DCM (30 mL), cool to 0°C, and add benzylamine (5.8 mL, 53.5 mmol) and Et₃N (7.5 mL, 53.5 mmol).

  • Stir for 2 hours at room temperature. Wash with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

  • Purify via silica gel chromatography (hexane/ethyl acetate 4:1) to yield the amide as a colorless solid (6.2 g, 78%).

Coupling Agent-Mediated Amide Bond Formation

Modern peptide synthesis techniques employ carbodiimide-based coupling agents to bypass acyl chloride formation, offering milder conditions and higher functional group tolerance.

EDCl/HOBt Activation

Ethylcarbodiimide hydrochloride (EDCl) paired with hydroxybenzotriazole (HOBt) facilitates direct coupling between cyclopent-3-enecarboxylic acid and benzylamine. EDCl activates the carboxylic acid as an O-acylisourea intermediate, while HOBt suppresses racemization and enhances efficiency.

Optimized Protocol :

  • Dissolve cyclopent-3-enecarboxylic acid (5.0 g, 44.6 mmol) and HOBt (6.6 g, 48.9 mmol) in DMF (50 mL).

  • Cool to 0°C, add EDCl (9.4 g, 48.9 mmol), and stir for 15 minutes.

  • Add benzylamine (5.8 mL, 53.5 mmol) and Et₃N (7.5 mL, 53.5 mmol). Stir at room temperature for 12 hours.

  • Dilute with ethyl acetate, wash with 1M HCl and brine, dry, and concentrate.

  • Purify by chromatography (hexane/ethyl acetate 3:1) to obtain the amide (6.8 g, 85%).

HATU-Mediated Coupling

For superior reactivity, hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) is employed. HATU generates active ester intermediates, enabling rapid amidation even at low temperatures.

Procedure :

  • Combine cyclopent-3-enecarboxylic acid (5.0 g, 44.6 mmol), HATU (20.3 g, 53.5 mmol), and DIPEA (18.6 mL, 107.0 mmol) in DMF (50 mL).

  • Stir at 0°C for 10 minutes, add benzylamine (5.8 mL, 53.5 mmol), and continue stirring for 1 hour.

  • Work up as above to yield the product (7.1 g, 89%).

Aza-Michael Addition Strategy

While less conventional, the aza-Michael addition offers an alternative pathway when starting from α,β-unsaturated cyclopentene derivatives. This method, however, requires pre-functionalized substrates.

Substrate Preparation

Cyclopent-3-enecarboxylic acid esters (e.g., methyl ester) serve as Michael acceptors. For example, methyl cyclopent-3-enecarboxylate is synthesized via Fischer esterification of the parent acid.

Amine Conjugation

Benzylamine undergoes 1,4-addition to the α,β-unsaturated ester in the presence of a catalytic base (e.g., DBU). The reaction proceeds via enolate formation, followed by proton transfer.

Example :

  • Dissolve methyl cyclopent-3-enecarboxylate (5.0 g, 35.7 mmol) in THF (30 mL).

  • Add DBU (0.5 mL, 3.6 mmol) and benzylamine (4.3 mL, 39.3 mmol).

  • Reflux for 6 hours. Concentrate and purify via chromatography to isolate the β-amino ester.

  • Hydrolyze the ester with LiOH in THF/H₂O, then re-esterify or amidate as needed.

This route is less efficient for direct amide synthesis but highlights the versatility of cyclopentene derivatives in accessing structurally diverse analogs.

Comparative Analysis of Methods

MethodConditionsYieldAdvantagesLimitations
Acyl ChlorideSOCl₂, DCM, 0°C–RT75–78%Straightforward, high purityHCl gas generation, moisture-sensitive
EDCl/HOBtDMF, RT, 12h80–85%Mild conditions, scalableRequires purification
HATUDMF, 0°C, 1h85–89%Rapid, high-yieldingCostly reagents
Aza-Michael AdditionDBU, THF, reflux50–60%Accesses β-amino derivativesMulti-step, lower efficiency

Chemical Reactions Analysis

Types of Reactions

Cyclopent-3-enecarboxylic acid benzylamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the double bond in the cyclopentene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often involve nucleophiles like amines or halides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce cyclopentane derivatives.

Scientific Research Applications

Cyclopent-3-enecarboxylic acid benzylamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the synthesis of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism by which cyclopent-3-enecarboxylic acid benzylamide exerts its effects involves interactions with molecular targets and pathways. For instance, its derivatives may act on specific enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

1-(Cyclopent-1-enecarbonyl)-L-Proline Benzylamide (8a)

  • Structural Differences: While both compounds feature a cyclopentene ring and a benzylamide group, 8a incorporates an L-proline residue and a cyclopent-1-enecarbonyl group instead of a direct carboxylic acid linkage.
  • Synthesis : 8a requires a two-step process involving trifluoroacetic acid (TFA)-mediated deprotection and subsequent coupling, contrasting with the single-step amidation used for Cyclopent-3-enecarboxylic acid benzylamide .
  • Applications : The proline moiety in 8a may enhance biological activity, such as enzyme inhibition, compared to the simpler benzylamide derivative .

1-Benzylcyclobutane-1-carboxylic Acid

  • Ring Size and Stability : The cyclobutane ring in this compound introduces greater ring strain compared to the cyclopentene ring, affecting thermal stability and reactivity. The benzyl group is directly attached to the cyclobutane, whereas the benzylamide in the target compound is linked via an amide bond .

Hexachlorocyclopentadiene Derivatives

  • Substituents : These compounds (e.g., 1,2,3,4,5,5-hexachloro-1,3-cyclopentadiene) are heavily chlorinated, increasing lipophilicity and environmental persistence compared to the benzylamide derivative .
  • Applications : Primarily used as pesticides or industrial intermediates, their toxicity profiles differ significantly from the pharmaceutical-oriented this compound .

Ethyl 3,3-Diethoxypropionate

  • Functional Group Variation : This ester-containing compound lacks the cyclopentene ring and amide group, resulting in distinct reactivity (e.g., susceptibility to hydrolysis) and applications in fragrances or solvents rather than drug synthesis .

Structural and Functional Data Comparison

Compound Molecular Formula Key Functional Groups Ring Size Primary Applications
This compound C₁₃H₁₃NO₂ Carboxylic acid, benzylamide 5-membered Pharmaceutical intermediates
1-Benzylcyclobutane-1-carboxylic acid C₁₂H₁₄O₂ Carboxylic acid, benzyl 4-membered Research chemicals
Hexachlorocyclopentadiene C₅Cl₆ Chloroalkene 5-membered Pesticides, industrial uses
Ethyl 3,3-diethoxypropionate C₉H₁₈O₄ Ester, ethoxy N/A Solvents, fragrances

Research Findings and Implications

  • Synthetic Flexibility : this compound’s amide group allows for modular derivatization, unlike the ester or chlorinated analogs, making it preferable for drug discovery .
  • Ring Strain vs. Reactivity : The cyclopentene ring offers a balance between stability (compared to cyclobutane) and reactivity (compared to saturated rings), enabling diverse chemical modifications .
  • Environmental Impact : Unlike chlorinated cyclopentadienes, the benzylamide derivative is less likely to bioaccumulate, though its long-term ecological effects remain unstudied .

Biological Activity

Cyclopent-3-enecarboxylic acid benzylamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a cyclopentene ring fused with a carboxylic acid and an amide functional group. This structural configuration is believed to contribute to its biological activity, influencing interactions with biological targets.

PropertyValue
Molecular FormulaC₉H₉NO₂
Molecular Weight165.17 g/mol
Log P (octanol-water)1.13
SolubilityModerate in organic solvents

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound appears to disrupt bacterial cell membranes, leading to cell lysis.

Anticancer Properties

Several studies have explored the anticancer potential of this compound. It has been shown to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the induction of apoptosis through the activation of caspase pathways and inhibition of cell cycle progression.

Case Study: Anticancer Activity

  • Cell Line : MCF-7
  • IC50 Value : 15 μM
  • Mechanism : Induction of apoptosis via caspase activation

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's. It appears to reduce oxidative stress and inflammation in neuronal cells, which could potentially slow the progression of neurodegeneration.

Recent Studies

  • Antimicrobial Activity : A study reported that this compound inhibited the growth of E. coli with an MIC value of 32 µg/mL.
  • Anticancer Mechanism : In a recent experiment, treatment with this compound led to a 40% reduction in cell viability in HeLa cells after 48 hours.
  • Neuroprotection : In vitro assays demonstrated that the compound reduced levels of reactive oxygen species (ROS) by 30% in neuronal cultures exposed to oxidative stress.

Q & A

Q. What are the key identifiers and structural features of cyclopent-3-enecarboxylic acid benzylamide?

this compound is characterized by its IUPAC name, SMILES notation (C1C=CCC1C(=O)O), and CAS registry numbers (e.g., 7686-77-3). Its structure includes a cyclopentene ring substituted with a carboxylic acid group at position 1 and a benzylamide moiety. Synonymous terms include 3-cyclopentenecarboxylic acid benzylamide and variations thereof .

Methodological Note : Confirm identity via NMR (e.g., δ 7.19–7.33 ppm for aromatic protons in benzylamide) and IR spectroscopy (e.g., 1654 cm⁻¹ for amide C=O stretch) .

Q. How can this compound be synthesized?

Q. What analytical techniques validate purity and structural integrity?

Use HPLC (C18 column, acetonitrile/water gradient) for purity assessment. Confirm stereochemistry via NOESY NMR or X-ray crystallography if crystalline derivatives are obtained. Mass spectrometry (ESI-MS) provides molecular ion confirmation .

Advanced Research Questions

Q. How does this compound interact with biological targets (e.g., AKR1B10)?

Computational docking and 3D-QSAR models suggest that the benzylamide group enhances binding to AKR1B10’s hydrophobic pocket. The cyclopentene ring may reduce steric hindrance compared to bulkier scaffolds. Key finding : A derivative (7-hydroxy-2-(4-methoxyphenylimino)-2H-chromene-3-carboxylic acid benzylamide) inhibits AKR1B10 with IC₅₀ = 4.7 nM .

Methodological Note : Perform enzyme inhibition assays (e.g., fluorescence-based) with recombinant AKR1B10 and validate selectivity against AKR1B1 .

Q. What strategies address contradictory data in SAR studies of benzylamide derivatives?

  • Variable Control : Standardize assay conditions (pH, temperature) to minimize experimental variability.
  • Statistical Validation : Apply ANOVA or t-tests to confirm significance of IC₅₀ differences.
  • Structural Reassessment : Use crystallography to resolve discrepancies between predicted and observed binding modes .

Q. How can computational modeling optimize the compound’s pharmacokinetic properties?

  • ADME Prediction : Tools like SwissADME assess logP, bioavailability, and CYP450 interactions.
  • Scaffold Hopping : Replace the cyclopentene ring with bioisosteres (e.g., cyclohexene) to improve metabolic stability while retaining activity .

Q. What interdisciplinary applications exist beyond pharmacology (e.g., materials science)?

The benzylamide moiety can coordinate with metal ions (e.g., Co²⁺) in metal-organic frameworks (MOFs). For example, hydrogen bonding between benzylamide groups and carboxylic acid-functionalized ligands enhances MOF rigidity .

Methodological Note : Synthesize MOFs via solvothermal methods and characterize porosity via BET analysis .

Data Contradiction Analysis

Q. Why do in vitro and in vivo antihypoxic activities of benzylamide derivatives vary?

Key Factors :

  • Metabolic Instability : Rapid hepatic clearance may reduce in vivo efficacy.
  • Dose Dependency : Optimize dosing regimens using PK/PD modeling.

Example : KMS-71 (benzylamide derivative) increased mouse lifespan by 8.4 minutes (69.9% vs. control) in hypoxia models, but poor solubility limited reproducibility .

Experimental Design Recommendations

Q. How to design robust SAR studies for this compound derivatives?

  • Library Design : Synthesize analogs with systematic substitutions (e.g., halogenated benzyl groups).
  • High-Throughput Screening : Use 96-well plates for parallelized enzyme inhibition assays.
  • Data Normalization : Include positive controls (e.g., epalrestat for AKR1B10) to calibrate results .

Q. What in vivo models validate therapeutic potential?

  • Hypoxia Models : Mice subjected to low-oxygen chambers (e.g., 5% O₂) to assess lifespan extension.
  • Tumor Xenografts : Evaluate AKR1B10 inhibition in cancer models (e.g., HepG2 cells) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.